1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol
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Overview
Description
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is an organic compound that features a quinoxaline ring and a methoxyphenyl group connected via an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst like aluminum chloride.
Formation of Ethanol Moiety: The final step involves the reduction of the intermediate product to form the ethanol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanone: This compound features a ketone moiety instead of an ethanol moiety, which may result in different chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethane: This compound lacks the hydroxyl group, which may affect its solubility and interaction with biological targets.
This compound derivatives: Various derivatives with different substituents on the quinoxaline or methoxyphenyl groups may exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial effects. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on recent research findings.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of quinoxaline derivatives with substituted phenols. The synthetic routes typically aim to optimize yield and purity while maintaining biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, notably:
- Anticancer Activity : Several studies have demonstrated its effectiveness against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.
Anticancer Activity
Research indicates that quinoxaline derivatives, including this compound, can induce apoptosis in cancer cells and disrupt cell cycle progression. The following table summarizes findings from different studies regarding its anticancer activity:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HCT-116 | 7.8 | Apoptosis induction, G2/M phase arrest | |
Hep G2 | 10.27 | VEGFR-2 inhibition | |
MDA-MB-436 | 2.57 | Cell cycle disruption |
Case Study: HCT-116 Cells
In a study evaluating the cytotoxic effects on HCT-116 colorectal cancer cells, this compound exhibited significant antiproliferative effects with an IC50 value of 7.8 µM. The mechanism involved apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been well-documented. In vitro studies have shown that compounds similar to this compound possess antibacterial activity against various strains. The following table outlines the antimicrobial efficacy observed:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 19 | |
Escherichia coli | 22 | |
Salmonella typhimurium | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the methoxy group or the quinoxaline moiety can enhance or diminish its efficacy. Studies suggest that electron-donating groups on the phenyl ring improve anticancer activity, while electron-withdrawing groups may reduce it .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11,17,20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFQVYLHSALNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375480 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-36-9 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.